Mofegiline hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Mofegiline hydrochloride is a selective, irreversible inhibitor of Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the nervous system and is a potential therapeutic target for treating neurological disorders .
Mode of Action
This compound interacts with its target, MAO-B, in a unique way. It acts as an irreversible inhibitor, meaning that once it binds to the enzyme, the inhibition is permanent . This irreversible inhibition occurs with a 1:1 molar stoichiometry with no observable catalytic turnover . The X-ray crystal structure of the mofegiline-MAO-B adduct shows a covalent bond between the flavin cofactor N(5) with the distal allylamine carbon atom as well as the absence of the fluorine atom .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonergic synapse and dopaminergic synapse . By inhibiting MAO-B, this compound prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels. This can have various downstream effects, depending on the specific neurotransmitter involved .
Pharmacokinetics
This suggests that it is well-absorbed and can reach its target in the body when administered orally .
Result of Action
The primary result of this compound’s action is the increased levels of monoamine neurotransmitters in the nervous system due to the inhibition of MAO-B . This can lead to various effects, depending on the specific neurotransmitter whose levels are increased .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that are metabolized through the same pathways could potentially affect the bioavailability and efficacy of this compound . .
Biochemical Analysis
Biochemical Properties
Mofegiline hydrochloride plays a significant role in biochemical reactions by inhibiting MAO-B and SSAO. MAO-B is an enzyme responsible for the breakdown of monoamines, including neurotransmitters such as dopamine. By inhibiting MAO-B, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases . Additionally, this compound inhibits SSAO, an enzyme involved in leukocyte adhesion and transmigration, with an IC50 value of 20 nM for the human enzyme .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to reduce MPTP-induced decreases in striatal levels of dopamine, dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) in mice . This indicates that this compound can protect dopaminergic neurons from neurotoxic damage. Furthermore, it inhibits LPS-induced increases in bronchoalveolar lavage fluid (BALF) levels of TNF-α in transgenic mice overexpressing VAP-1, suggesting its anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of this compound involves its irreversible inhibition of MAO-B and SSAO. This compound binds to the active site of MAO-B, forming a covalent bond that inactivates the enzyme . This prevents the breakdown of monoamines, leading to increased levels of neurotransmitters in the brain. Additionally, this compound inhibits SSAO by binding to its active site, which reduces leukocyte adhesion and transmigration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable at -20°C and has a shelf life of at least four years . In in vitro studies, this compound has been shown to inhibit rat brain mitochondrial MAO in a concentration and time-dependent manner . Long-term effects on cellular function include the protection of dopaminergic neurons from neurotoxic damage and the reduction of inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, a dose of 1.25 mg/kg reduces MPTP-induced decreases in striatal levels of dopamine, DOPAC, and HVA . At a higher dose of 5 mg/kg, this compound inhibits LPS-induced increases in BALF levels of TNF-α in transgenic mice . These studies indicate that this compound has a dose-dependent effect on neuroprotection and anti-inflammation.
Metabolic Pathways
This compound is involved in metabolic pathways related to the breakdown of monoamines. By inhibiting MAO-B, it prevents the degradation of neurotransmitters such as dopamine, leading to increased levels of these neurotransmitters in the brain . Additionally, this compound interacts with SSAO, which plays a role in leukocyte adhesion and transmigration .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is an orally active compound that can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound is also distributed to other tissues, where it inhibits SSAO and reduces inflammation .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it inhibits MAO-B . This localization is crucial for its neuroprotective effects, as MAO-B is predominantly found in the outer mitochondrial membrane. Additionally, this compound may localize to other cellular compartments where SSAO is present, contributing to its anti-inflammatory properties .
Preparation Methods
The synthesis of Mofegiline (hydrochloride) involves several steps, starting from commercially available starting materials. The key steps include the formation of the fluoromethylene group and the introduction of the fluorophenyl group. The reaction conditions typically involve the use of strong bases and specific solvents to achieve the desired product. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
Mofegiline (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The fluorine atoms in the molecule can be substituted with other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: Used as a tool to study the inhibition of monoamine oxidase B and semicarbazide-sensitive amine oxidase.
Biology: Investigated for its effects on neurotransmitter levels and its potential neuroprotective properties.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases like Parkinson’s disease and Alzheimer’s disease.
Comparison with Similar Compounds
Mofegiline (hydrochloride) is compared with other MAO-B inhibitors such as:
Selegiline: Another selective MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: A more potent and selective MAO-B inhibitor with neuroprotective properties.
Lazabemide: A reversible MAO-B inhibitor with a different mechanism of action. Mofegiline (hydrochloride) is unique due to its irreversible inhibition of both MAO-B and SSAO, which distinguishes it from other similar compounds
Properties
IUPAC Name |
(2E)-2-(fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-7-10(8-14)2-1-9-3-5-11(13)6-4-9;/h3-7H,1-2,8,14H2;1H/b10-7+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCNNQHLIHGBIA-HCUGZAAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=CF)CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC/C(=C\F)/CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120635-25-8 | |
Record name | Mofegiline hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120635258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MOFEGILINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08331R10RY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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